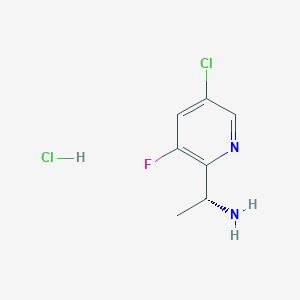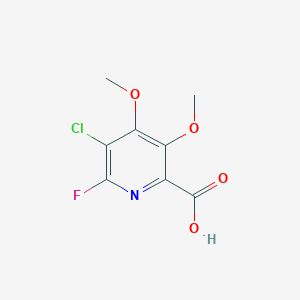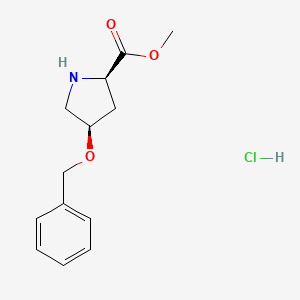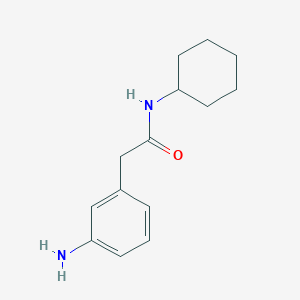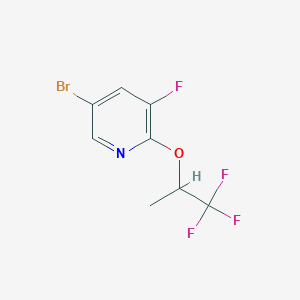
N3-PEG24-Hydrzide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-PEG24-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-PEG24-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The azide group is introduced through a reaction with sodium azide. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride.
Introduction of Hydrazide Group: The activated polyethylene glycol reacts with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production of N3-PEG24-Hydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N3-PEG24-Hydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups, forming triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming triazole linkages without the need for a copper catalyst
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are used in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
N3-PEG24-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Employed in bioconjugation techniques to attach biomolecules such as peptides, proteins, and nucleic acids.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
N3-PEG24-Hydrazide functions as a linker in PROTACs, which are designed to degrade specific target proteins within cells. The azide group of N3-PEG24-Hydrazide reacts with alkyne-containing molecules to form triazole linkages, connecting two ligands. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
N3-PEG4-Hydrazide: A shorter polyethylene glycol-based linker with similar chemical properties.
N3-PEG12-Hydrazide: A medium-length polyethylene glycol-based linker used in similar applications.
N3-PEG48-Hydrazide: A longer polyethylene glycol-based linker with extended reach for bioconjugation
Uniqueness
N3-PEG24-Hydrazide is unique due to its optimal length, providing a balance between flexibility and stability in bioconjugation applications. Its ability to undergo both copper-catalyzed and strain-promoted cycloaddition reactions makes it versatile for various chemical and biological applications .
Properties
Molecular Formula |
C51H104N5O25+ |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C51H103N5O25/c52-55-51(57)1-3-58-5-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-39-76-41-43-78-45-47-80-49-50-81-48-46-79-44-42-77-40-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-6-59-4-2-54-56-53/h52H,1-50H2,(H2,53,54)/p+1 |
InChI Key |
VPFVKUDKKQGXGN-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


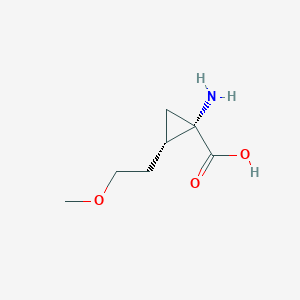
![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
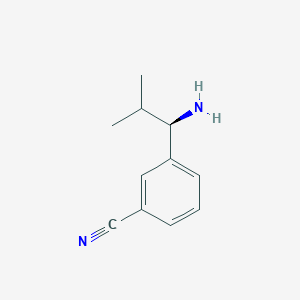
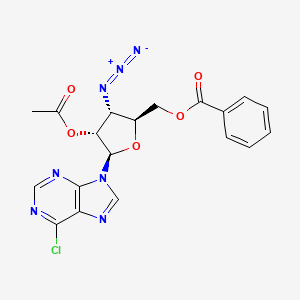
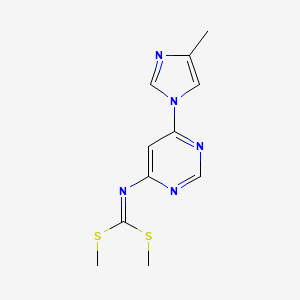
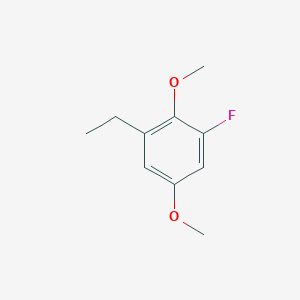
![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)
![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)
![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
